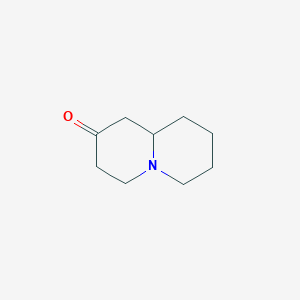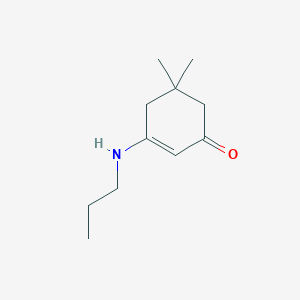
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, commonly known as DXE, is a cyclohexanone derivative that has gained attention in scientific research due to its potential as a selective inhibitor of voltage-gated sodium channels. DXE is a small molecule that has a unique structure, making it a promising candidate for developing new drugs for various medical conditions.
Mechanism Of Action
DXE selectively inhibits voltage-gated sodium channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the influx of sodium ions into the cell. This reduction in sodium influx leads to a decrease in the generation and propagation of action potentials, which can be beneficial in treating medical conditions such as epilepsy and neuropathic pain.
Biochemical And Physiological Effects
DXE has been found to have various biochemical and physiological effects. In vitro studies have shown that DXE can inhibit sodium currents in neurons and cardiac cells. DXE has also been found to have anti-arrhythmic effects in animal models of cardiac arrhythmias. DXE has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Advantages And Limitations For Lab Experiments
DXE has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. DXE has a unique structure that makes it a promising candidate for developing new drugs. DXE has been found to be more selective for certain types of sodium channels than other known inhibitors, which can reduce the risk of side effects. However, DXE also has some limitations for lab experiments. Its synthesis can be challenging, and the yield can be low. DXE can also be expensive to synthesize, which can limit its availability for research.
Future Directions
There are several future directions for research on DXE. One direction is to further investigate its potential as a treatment for epilepsy and neuropathic pain. Another direction is to explore its anti-arrhythmic effects and its potential use in treating cardiac arrhythmias. DXE could also be used as a tool for studying the role of sodium channels in various physiological processes. Future research could also focus on improving the synthesis method and yield of DXE, as well as developing new derivatives with improved selectivity and potency.
Conclusion
In conclusion, 5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, or DXE, is a promising candidate for developing new drugs for various medical conditions. DXE selectively inhibits voltage-gated sodium channels, which can be beneficial in treating epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has several advantages for lab experiments, including its small size and unique structure. However, its synthesis can be challenging, and the yield can be low. Future research on DXE could focus on its potential as a treatment for various medical conditions, as well as improving its synthesis and developing new derivatives.
Synthesis Methods
DXE can be synthesized from 5,5-dimethylcyclohex-2-en-1-one and n-propylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of DXE can be improved by using a solvent such as toluene or dichloromethane.
Scientific Research Applications
DXE has been studied for its potential use in treating various medical conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has been found to selectively inhibit voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and cardiac cells. DXE has been shown to be more selective for certain types of sodium channels than other known inhibitors, making it a promising candidate for developing new drugs with fewer side effects.
properties
CAS RN |
56570-54-8 |
|---|---|
Product Name |
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one |
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-4-5-12-9-6-10(13)8-11(2,3)7-9/h6,12H,4-5,7-8H2,1-3H3 |
InChI Key |
ATHWBNYVLNKQJY-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
Canonical SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
Other CAS RN |
56570-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



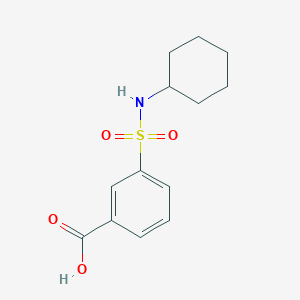

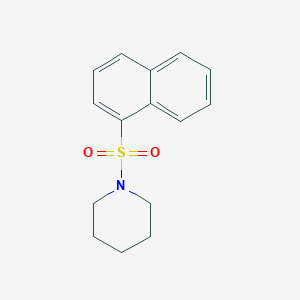
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
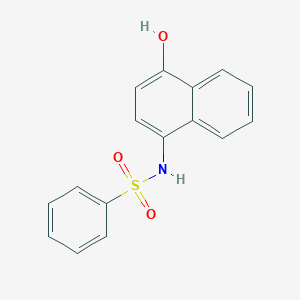
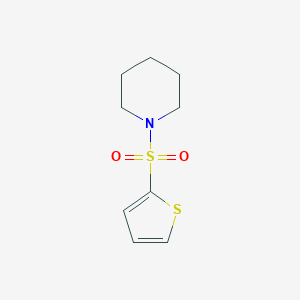
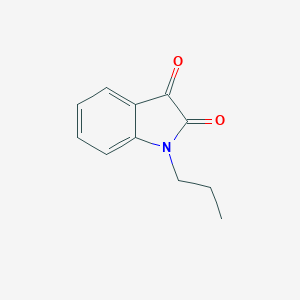
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
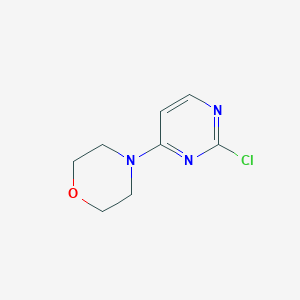
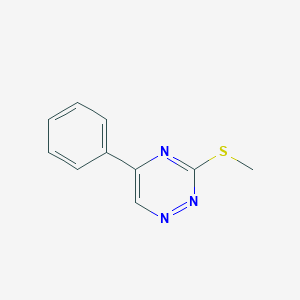
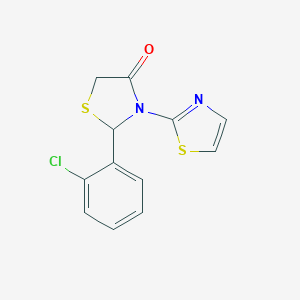
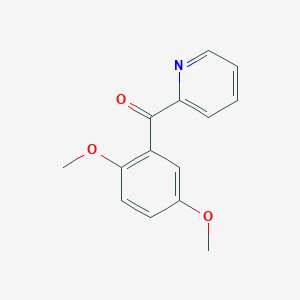
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
